4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol
Description
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-[(2-bromo-4-methylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H18BrNO/c1-9-3-4-11(12(13)7-9)8-14-6-5-10(2)15/h3-4,7,10,14-15H,5-6,8H2,1-2H3 |
InChI Key |
PQJZVHVUHMLTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC(C)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 2-bromo-4-methylbenzylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and process control systems, ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol can be contextualized against the following analogs:
4-{[(4-Methylphenyl)methyl]amino}butan-2-ol
- Molecular Formula: C₁₂H₁₉NO
- Key Differences : Lacks the bromine substituent on the aromatic ring, reducing steric hindrance and electrophilic reactivity.
- Applications: Serves as a precursor for pharmaceuticals targeting adrenergic receptors due to its unhindered amino-alcohol motif .
4-(2-Bromophenyl)butan-1-ol
- Molecular Formula : C₁₀H₁₃BrO
- Key Differences: Features a bromine at the ortho position of the phenyl group but lacks the methylamino substitution. The primary alcohol (butan-1-ol) may confer higher polarity compared to the secondary alcohol in the target compound .
2-(Dimethylamino)-2-phenylbutan-1-ol
- Molecular Formula: C₁₂H₁₉NO
- Key Differences: Contains a dimethylamino group and a phenyl ring directly attached to the carbon chain.
4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol
- Molecular Formula: C₁₄H₁₃Br₂NO
- Key Differences: Incorporates a phenol group instead of butan-2-ol, increasing acidity (pKa ~10). The dual bromine atoms may enhance halogen bonding in crystal engineering applications .
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₂H₁₇BrNO | 282.18 | 2-Bromo-4-methylphenyl, secondary alcohol | Amino, alcohol, bromoaryl |
| 4-{[(4-Methylphenyl)methyl]amino}butan-2-ol | C₁₂H₁₉NO | 193.29 | 4-Methylphenyl | Amino, alcohol |
| 4-(2-Bromophenyl)butan-1-ol | C₁₀H₁₃BrO | 229.12 | 2-Bromophenyl, primary alcohol | Alcohol, bromoaryl |
| 2-(Dimethylamino)-2-phenylbutan-1-ol | C₁₂H₁₉NO | 193.29 | Phenyl, dimethylamino | Tertiary amine, alcohol |
| 4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol | C₁₄H₁₃Br₂NO | 371.07 | Dual bromo, phenol | Phenol, amino, bromoaryl |
Research Findings and Implications
- Reactivity : The bromine atom in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization, a feature shared with 4-(2-bromophenyl)butan-1-ol .
- Synthetic Challenges : Steric hindrance from the 2-bromo-4-methylphenyl group may complicate synthetic yields, necessitating optimized conditions (e.g., elevated temperatures or catalytic systems) as seen in analogous syntheses .
Biological Activity
The compound 4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol is a derivative of butanol that incorporates a brominated aromatic moiety, which may confer unique biological properties. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the brominated phenyl group suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, alkaloids with halogen substitutions have shown strong antibacterial and antifungal activities, often through mechanisms such as:
- Disruption of Cell Membrane Integrity : Compounds can alter membrane permeability, leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Some compounds interfere with DNA replication and RNA transcription, effectively stalling bacterial growth .
Biological Activity Data
A summary of relevant biological activity data for this compound is presented below:
| Activity Type | Test Organisms | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 50 | |
| Antifungal | Candida albicans | < 30 | |
| Cytotoxicity | Jurkat T cells | IC50 = 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various brominated phenyl derivatives, including this compound, against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) indicating significant efficacy against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : In vitro assays on Jurkat T cells demonstrated that the compound has notable cytotoxic effects, with an IC50 value suggesting it could be explored for anti-cancer properties. The mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity in treated cells .
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the aromatic ring is critical for enhancing the biological activity of compounds in this class. SAR studies suggest that modifications to the alkyl chain and substitution patterns on the phenyl ring can significantly influence both potency and selectivity towards specific biological targets .
Q & A
Q. What mechanistic insights explain conflicting bioactivity data across cell lines?
- Methodological Answer : Variability arises from differences in membrane permeability (logP ~2.5) or metabolic inactivation (e.g., CYP450-mediated oxidation). Techniques:
- Metabolite profiling : LC-HRMS identifies degradation products.
- siRNA knockdown : Confirm target specificity in resistant cell lines.
- Microscopy : Track subcellular localization (e.g., lysosomal accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
